1-(Tetrahydrofuran-3-yl)prop-2-en-1-ol
Description
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-(oxolan-3-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H12O2/c1-2-7(8)6-3-4-9-5-6/h2,6-8H,1,3-5H2 |
InChI Key |
ZTHSGDLSHFAPQK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1CCOC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Tetrahydrofuran-3-yl)prop-2-en-1-ol can be synthesized through various methods. One common approach involves the reaction of tetrahydrofuran with propargyl alcohol under specific conditions . The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yields and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydrofuran-3-yl)prop-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(Tetrahydrofuran-3-yl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Tetrahydrofuran-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting their effects on biological systems .
Comparison with Similar Compounds
1-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-ol
CAS : 1484087-14-0
Molecular Formula : C₈H₁₄O₂
Molecular Weight : 142.20 g/mol
Key Differences :
- The THP (tetrahydropyran) analog replaces the 5-membered THF ring with a 6-membered tetrahydropyran ring.
- The larger ring increases molecular weight by 14.03 g/mol and alters steric and electronic properties.
- Reduced ring strain in THP may enhance stability compared to THF derivatives .
Tetrahydrofurfuryl Acrylate (CAS: 2399-48-6)
Molecular Formula : C₈H₁₂O₃
Molecular Weight : 156.18 g/mol
Key Differences :
- Replaces the hydroxyl (-OH) group with an acrylate ester (-O-CO-CH₂-CH₂).
- The ester group enhances electrophilicity, making it reactive in polymerization (e.g., UV-curable coatings).
- Lower hydrogen-bonding capacity compared to the alcohol, affecting solubility and crystallinity .
| Property | 1-(THF-3-yl)prop-2-en-1-ol | Tetrahydrofurfuryl Acrylate |
|---|---|---|
| Functional Group | Alcohol (-OH) | Acrylate ester |
| Reactivity | Moderate (H-bond donor) | High (polymerization) |
| Molecular Weight | 128.17 g/mol | 156.18 g/mol |
Carboxylic Acid Derivatives (e.g., Cyclopentene-carboxylic Acid)
Example: (1R,4S)-4-[(tert-Butoxycarbonyl)amino]-1-[(3R)-tetrahydrofuran-3-yl]cyclopent-2-ene-1-carboxylic acid Key Differences:
Fluorinated Ketone Derivatives
Example: 1-(3-((2,3,3,3-Tetrafluoro-2-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)propyl)amino)phenyl)ethan-1-one Key Differences:
- Fluorinated ketones exhibit strong electron-withdrawing effects, reducing nucleophilicity compared to alcohols.
- Lower hydrogen-bonding capacity but higher lipophilicity, impacting bioavailability .
Functional Group and Hydrogen-Bonding Analysis
The hydroxyl group in 1-(THF-3-yl)prop-2-en-1-ol facilitates strong hydrogen bonds (O-H···O/N), influencing crystal packing and solubility. In contrast:
- Carboxylic Acids: Strong H-bond donors/acceptors, enabling dense crystal networks .
- Ketones : Minimal H-bonding, leading to lower melting points .
Metabolic and Toxicological Considerations
Biological Activity
1-(Tetrahydrofuran-3-yl)prop-2-en-1-ol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydrofuran ring, which is known for its stability and ability to participate in various chemical reactions. The structural formula can be represented as follows:
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antiviral Activity : Studies indicate that compounds with similar tetrahydrofuran moieties exhibit potent antiviral effects, particularly against HIV-1 protease inhibitors. For example, derivatives with tetrahydrofuran structures have shown significant inhibition against multidrug-resistant HIV strains .
- Antimicrobial Properties : Research has demonstrated that related compounds display antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4–8 μg/mL .
Antiviral Activity
A study focused on the design of HIV protease inhibitors revealed that tetrahydrofuran-based ligands could enhance binding affinity and potency against resistant strains. The X-ray crystallography data provided insights into the ligand-binding interactions, suggesting that the tetrahydrofuran moiety contributes to hydrophobic interactions crucial for efficacy .
Antimicrobial Efficacy
In a separate investigation, derivatives of tetrahydrofuran were tested against clinical isolates of Mycobacterium tuberculosis. The results showed MIC values as low as 0.5 μg/mL for some derivatives, indicating strong antimicrobial potential .
Comparative Analysis of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The tetrahydrofuran ring enhances the binding affinity to target enzymes, particularly proteases involved in viral replication.
- Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.
- Interference with Metabolic Pathways : Some derivatives inhibit key metabolic enzymes in pathogens, resulting in reduced viability.
Q & A
Q. What are the established synthetic routes for 1-(Tetrahydrofuran-3-yl)prop-2-en-1-ol, and what experimental conditions are critical for yield optimization?
The synthesis typically involves cycloaddition reactions or functional group transformations of tetrahydrofuran derivatives. For example:
- Cycloaddition : Reacting 3-oxo-propanenitrile derivatives with tetrahydrofuran-3-yl hydrazine under acidic conditions, followed by methylation (e.g., using iodomethane) to introduce substituents .
- Aldol-like condensation : Utilizing tetrahydrofuran-3-carbaldehyde with allyl alcohol derivatives under basic catalysis (e.g., KOH/EtOH) to form the α,β-unsaturated alcohol moiety.
Key considerations : Temperature control (0–5°C for exothermic steps), solvent selection (e.g., THF or ethanol for solubility), and stoichiometric ratios (1:1.2 for aldehyde:allyl alcohol) to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is often required .
Q. How can the structure of this compound be confirmed using crystallographic methods?
Single-crystal X-ray diffraction (SCXRD) with SHELXL is the gold standard:
- Grow high-quality crystals via slow evaporation (e.g., hexane/EtOAc).
- Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and solve the structure using SHELXT for space-group determination .
- Refine with SHELXL , focusing on hydrogen-bonding networks (e.g., O–H⋯O interactions) and torsional angles to validate the tetrahydrofuran and allyl alcohol moieties .
Alternative methods : Compare experimental FT-IR (C=C stretch ~1640 cm⁻¹) and NMR (¹³C: δ 125–130 ppm for allylic carbons) with DFT-calculated spectra .
Q. What reactivity patterns are observed in this compound, and how can they be exploited in organic synthesis?
The allylic alcohol group enables:
- Michael addition : React with α,β-unsaturated carbonyls (e.g., methyl vinyl ketone) in THF with catalytic NaH to form 1,4-adducts.
- Epoxidation : Use m-CPBA in dichloromethane to generate an epoxide at the C2–C3 double bond.
- Protection strategies : Silylation (TBSCl, imidazole) of the hydroxyl group for subsequent coupling reactions .
Q. What methodologies are used to evaluate the biological activity of this compound?
- Antimicrobial assays : Determine minimum inhibitory concentration (MIC) against S. aureus and E. coli via broth microdilution (CLSI guidelines).
- Antioxidant screening : Perform DPPH radical scavenging assays (IC₅₀ calculation) in methanol .
- Cytotoxicity : Use MTT assays on HeLa cells, with IC₅₀ values compared to positive controls (e.g., doxorubicin) .
Advanced Questions
Q. How can stereochemical challenges in synthesizing enantiopure this compound be addressed?
- Chiral resolution : Use preparative HPLC with a Chiralpak AD-H column (hexane/iPrOH 90:10) to separate enantiomers.
- Asymmetric catalysis : Employ Sharpless epoxidation or Jacobsen kinetic resolution with Mn(III)-salen complexes to induce chirality .
- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra (200–300 nm) with computational predictions .
Q. What computational strategies are effective in modeling the compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). Parameterize the ligand with Gaussian 16 (B3LYP/6-31G* level) for charge optimization .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex (RMSD < 2.0 Å acceptable) .
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain packing effects that may distort solution-phase NMR data .
- Dynamic NMR : Probe temperature-dependent shifts to identify conformational equilibria (e.g., hindered rotation about the C–O bond) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- PPE : Wear NIOSH-approved safety goggles, nitrile gloves, and a lab coat. Use a fume hood for weighing and reactions .
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
- Storage : Keep in amber vials under argon at –20°C to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
